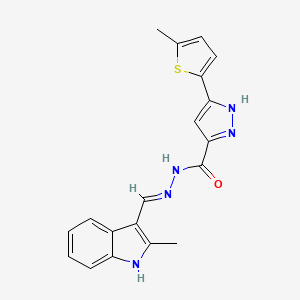![molecular formula C17H18N4O2 B11671751 N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11671751.png)
N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxyphenyl group, a prop-2-en-1-yl side chain, and a tetrahydrocyclopenta[c]pyrazole core, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The exact mechanism of action of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the detailed molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, have diverse biological activities and are structurally similar to the pyrazole core.
Imidazole Derivatives: Imidazole-containing compounds, like histidine and metronidazole, share some chemical properties with the pyrazole ring and have various pharmacological applications.
Uniqueness
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C17H18N4O2 |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-2-5-11-6-3-7-12(16(11)22)10-18-21-17(23)15-13-8-4-9-14(13)19-20-15/h2-3,6-7,10,22H,1,4-5,8-9H2,(H,19,20)(H,21,23)/b18-10+ |
Clé InChI |
ZMCXCXPNBWOJBL-VCHYOVAHSA-N |
SMILES isomérique |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=NNC3=C2CCC3)O |
SMILES canonique |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=NNC3=C2CCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B11671684.png)
![(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671685.png)
![{2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11671686.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11671696.png)
![N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11671708.png)

![[1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide](/img/structure/B11671721.png)
![ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate](/img/structure/B11671722.png)
![9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671725.png)
![(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671729.png)


![3-chloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11671739.png)
![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)
